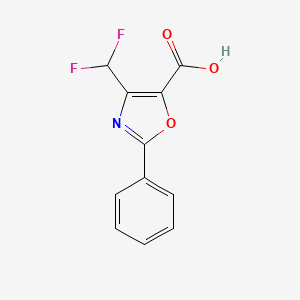

4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid

Übersicht

Beschreibung

The compound “4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The difluoromethyl group (-CF2H) is a common functional group in organic chemistry, known for its ability to influence the reactivity and lipophilicity of the parent molecule .

Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation is a well-studied field. Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .Wissenschaftliche Forschungsanwendungen

Fungicide Development

“4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid” has been used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . These inhibitors are currently the fastest growing broad-spectrum mode of action class on the fungicide market . They are applied against all kinds of phytopathogens including seed- and soilborne diseases .

Difluoromethylation Processes

This compound has been involved in difluoromethylation processes based on X–CF2H bond formation . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Molecular Docking and DFT Study

“4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid” has been used in molecular docking simulations and Density Functional Theory (DFT) studies . These studies examine the binding interactions of 4-difluoromethyl pyrazole derivatives . They assess the potential binding mechanisms and strengths of derivatives within the receptor’s binding site .

Wirkmechanismus

- ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines , which play essential roles in cell growth, proliferation, and differentiation .

- Reduced polyamine levels impact cell proliferation and survival, particularly in cancer cells where polyamines are crucial for rapid growth .

- Dysregulation of polyamine metabolism contributes to cancer and other diseases .

Target of Action

Mode of Action

- 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid irreversibly inhibits ODC.

Biochemical Pathways

- ODC inhibition disrupts the polyamine pathway, affecting downstream molecules like spermidine and spermine.

Pharmacokinetics

- The compound is orally administered. It distributes to tissues, including tumor sites. It undergoes hepatic metabolism. Elimination occurs primarily via urine. Pharmacokinetics influence its therapeutic efficacy .

Result of Action

- Reduced polyamines impair tumor cell growth and survival. The recent FDA approval for high-risk neuroblastoma maintenance therapy demonstrates its clinical relevance .

Action Environment

- pH, tissue oxygenation, and metabolic state affect compound stability and efficacy. Consider interactions with other medications. Proper storage ensures stability and potency .

Eigenschaften

IUPAC Name |

4-(difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c12-9(13)7-8(11(15)16)17-10(14-7)6-4-2-1-3-5-6/h1-5,9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXECJUUYOZSIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458912.png)

![Methyl 2-[benzyl(2-methoxyethyl)amino]acetate](/img/structure/B1458920.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1458924.png)

![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1458930.png)